1,4-Dibromopentane
Overview
Description
1,4-Dibromopentane is an organic compound with the molecular formula C5H10Br2. It is a clear, colorless to light yellow-brown liquid with a characteristic wine-like smell. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various chemical products and pharmaceuticals .
Mechanism of Action
Result of Action
The result of 1,4-Dibromopentane’s action is highly dependent on the specific reaction conditions and the other reactants present. For example, it has been used in the synthesis of pharaoh ant trail pheromone stereoisomer, indolizidine alkaloid , and Boc-L-2-amino-6-bromoheptanoic acid .
Biochemical Analysis
Biochemical Properties
1,4-Dibromopentane plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through nucleophilic substitution reactions. For instance, this compound is used in the synthesis of pharaoh ant trail pheromone stereoisomer and indolizidine alkaloid . These interactions are crucial for the development of bioactive compounds and pharmaceuticals.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins involved in metabolic pathways. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form covalent bonds with nucleophilic sites on enzymes and proteins is a key aspect of its mechanism of action. This interaction can lead to changes in enzyme activity and subsequent alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and cellular metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful to biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of this compound within the cell is critical for its activity and function, as it determines the specific biochemical pathways and processes that the compound can influence .
Preparation Methods
1,4-Dibromopentane can be synthesized through the ring-opening bromination of 2-methyltetrahydrofuran using hydrobromic acid and sulfuric acid. The process involves adding hydrobromic acid to a reaction pot, cooling it, and then slowly adding 2-methyltetrahydrofuran and sulfuric acid under stirring. The temperature is maintained below 40°C during the addition. The mixture is then heated to 60°C for 2 hours and further reacted at 80-85°C for 4 hours. After cooling, the bromide is separated and washed with water until neutral, yielding this compound as an oily substance with a yield of 92.5% .
Chemical Reactions Analysis
1,4-Dibromopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include bases like sodium hydroxide for elimination reactions and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions but can include alkenes, substituted pentanes, and other derivatives .
Scientific Research Applications
1,4-Dibromopentane is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is involved in the synthesis of biologically active compounds, such as indolizidine alkaloids and pheromones.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
1,4-Dibromopentane can be compared with other dibromoalkanes such as:
- 1,3-Dibromopropane
- 1,5-Dibromopentane
- 1,4-Dibromobutane
- 1,6-Dibromohexane
These compounds share similar chemical properties and reactivity but differ in their carbon chain lengths and specific applications. This compound is unique due to its specific chain length, which makes it suitable for certain synthetic applications that require a five-carbon backbone .
Properties
IUPAC Name |
1,4-dibromopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBFRBXEGGRSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870724 | |
Record name | Pentane, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-87-9 | |
Record name | 1,4-Dibromopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 1,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dibromopentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentane, 1,4-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,4-dibromopentane in organic synthesis?
A1: this compound acts as an alkylating agent, reacting with nucleophiles to introduce a pentyl chain with bromine substituents. Specifically, it's been successfully employed in the synthesis of:
- Primaquine diphosphate: This antimalarial drug can be synthesized using this compound as a starting material in a multistep process [].
- Phosphines: Both primary (RPH2) and secondary (R2PH) phosphines can be synthesized by reacting this compound with phosphine (PH3) under specific conditions [].
- 2-Methylphospholane: This cyclic phosphine forms in a high-yield cyclization reaction using this compound [].
Q2: Can this compound participate in electrochemically driven reactions?
A: Yes, research shows that electrochemically generated superoxide ions can initiate reactions with this compound and active methylene compounds []. This approach offers a route to cycloalkanes through a cyclic condensation reaction.
Q3: What spectroscopic techniques have been used to study this compound?
A: Researchers have utilized vibrational spectroscopy and microwave absorption studies to analyze the molecular structure of this compound in its liquid state [, ]. These techniques provide insights into molecular vibrations and rotations, contributing to our understanding of its physical properties.
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